(S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, a methylamino group, and an ethan-1-ol backbone. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethyl)benzaldehyde and (S)-2-amino-1-propanol.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Reaction Steps: The key steps involve the condensation of 4-(difluoromethyl)benzaldehyde with (S)-2-amino-1-propanol, followed by reduction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted derivatives
Scientific Research Applications
(S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-(difluoromethyl)-5-fluorophenyl)ethan-1-amine
- 1-(4-(diphenylamino)phenyl)ethanone
Uniqueness
(S)-2-(4-(difluoromethyl)phenyl)-2-(methylamino)ethan-1-ol stands out due to its unique combination of a difluoromethyl group and a chiral center, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(2S)-2-[4-(difluoromethyl)phenyl]-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H13F2NO/c1-13-9(6-14)7-2-4-8(5-3-7)10(11)12/h2-5,9-10,13-14H,6H2,1H3/t9-/m1/s1 |
InChI Key |
DKPMLLGNFGXUJJ-SECBINFHSA-N |
Isomeric SMILES |
CN[C@H](CO)C1=CC=C(C=C1)C(F)F |
Canonical SMILES |
CNC(CO)C1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.